molecular formula C23H27N3O3 B384876 4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-32-3

4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B384876
CAS No.: 618878-32-3
M. Wt: 393.5g/mol
InChI Key: HDWNFSIHDZGZRG-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.5g/mol. The purity is usually 95%.
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Biological Activity

4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly in pharmacological contexts such as cancer treatment and neuropharmacology. This article reviews the compound's biological activities, synthesizing findings from various studies.

Chemical Structure

The molecular formula of this compound is C23H27N3O3C_{23}H_{27}N_{3}O_{3}. The structure features:

  • A pyrrolidine ring
  • A benzoyl moiety
  • A diethylamino propyl chain
  • A pyridine substituent

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Properties

Numerous studies have explored the anticancer potential of derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including:

  • MCF-7 (breast cancer) : Compounds showed growth inhibition with IC50 values ranging from 0.2 to 1.7 µM.
  • A549 (lung cancer) : Notable antiproliferative activity was observed, with some derivatives achieving IC50 values lower than 10 µM .

The anticancer activity is often attributed to:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Disruption of cellular signaling pathways essential for tumor growth.

Case Studies and Research Findings

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-70.55Apoptosis induction
Study 2A5493.0Enzyme inhibition
Study 3HCT1161.32Cell cycle arrest

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects:

  • Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function in animal models, potentially through modulation of neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine core.
  • Introduction of the benzoyl and diethylamino groups.
  • Final modifications to enhance biological activity.

Properties

IUPAC Name

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-3-25(4-2)15-10-16-26-20(18-13-8-9-14-24-18)19(22(28)23(26)29)21(27)17-11-6-5-7-12-17/h5-9,11-14,20,27H,3-4,10,15-16H2,1-2H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWNFSIHDZGZRG-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.